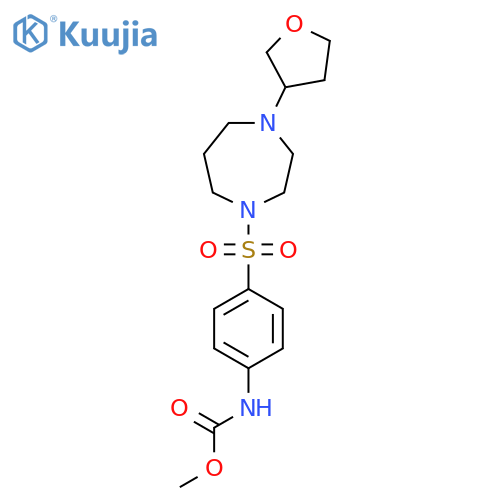Cas no 2320535-49-5 (methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate)

2320535-49-5 structure
商品名:methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate
CAS番号:2320535-49-5
MF:C17H25N3O5S
メガワット:383.462503194809
CID:5339873
methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- methyl N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate
- methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate
-
- インチ: 1S/C17H25N3O5S/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21)
- InChIKey: ALVXKPYNWOPFLI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(=O)OC)(N1CCCN(CC1)C1COCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 571
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 96.6
methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6556-5718-25mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-10μmol |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-2mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-100mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 100mg |
$248.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-2μmol |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-15mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 15mg |
$89.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-20mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-5μmol |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-40mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 40mg |
$140.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5718-50mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 50mg |
$160.0 | 2023-09-08 |
methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
2320535-49-5 (methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate) 関連製品
- 624-75-9(Iodoacetonitrile)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
